molecular formula C11H6F2N4 B12925605 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-04-4

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12925605
CAS No.: 62052-04-4
M. Wt: 232.19 g/mol
InChI Key: GBPUICDBWMAJNO-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This compound features a [1,2,3]triazolo[4,5-b]pyridine core, a privileged scaffold known for its diverse biological activities. While direct pharmacological data on this specific molecule is limited, research on highly similar triazolopyridine structures provides strong evidence for its potential research value. Compounds within this chemical class have been identified as potent and selective inhibitors of key biological targets. For instance, a closely related molecule, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine, was characterized as a novel and selective p38α inhibitor . The p38 mitogen-activated protein (MAP) kinase pathway is a critical target for developing therapeutic agents for inflammatory diseases . Furthermore, other triazole-fused heterocycles have demonstrated notable analgesic activity in preclinical models, functioning as non-narcotic analgesics and anti-inflammatory agents with efficacy superior to codeine and devoid of narcotic characteristics . The presence of the 2,5-difluorophenyl substituent is a common structural motif in drug discovery, often used to fine-tune properties like metabolic stability, potency, and membrane permeability. This combination of a biologically active core and a strategic substituent makes this compound a promising chemical tool for researchers exploring new therapeutic agents, particularly in the areas of inflammation, oncology, and central nervous system disorders. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62052-04-4

Molecular Formula

C11H6F2N4

Molecular Weight

232.19 g/mol

IUPAC Name

3-(2,5-difluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H6F2N4/c12-7-3-4-8(13)10(6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H

InChI Key

GBPUICDBWMAJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzyl azide with 2-cyanopyridine under thermal conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the triazole ring and yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine, chloro, and trifluoromethyl groups improve metabolic stability and target binding. For example, 3-(3-trifluoromethoxyphenyl) derivatives show potent kinase inhibition .
  • Amino/Cyano Substitutions: 5,7-Diamino-6-cyano derivatives (e.g., 3f, 3g) exhibit high melting points (>300°C) and NH bonding capacity, suggesting solid-state stability .
  • Isomeric Differences : [1,2,3]triazolo[4,5-b]pyridine isomers (vs. [4,5-c] or [4,3-a]) show distinct bioactivity profiles, emphasizing the importance of ring fusion positions .

Physicochemical Properties

Property 3-(2,5-Difluorophenyl) Analogue (Inferred) 3-(4-Chlorophenyl) 3-(3-Trifluoromethylphenyl)
Melting Point Likely >250°C (fluorine effect) >300°C 268–269°C
Solubility Moderate in DCM/MeOH Low (DCM/hexane) Moderate (DMF/MeOH)
NMR Shifts (HAr) δ ~8.1–8.5 (fluorine deshielding) δ 8.19 (HAr-2,6) δ 8.53–8.43 (HAr-2,6)

Notes: Fluorine atoms increase lipophilicity and may reduce aqueous solubility compared to methoxy or amino-substituted analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,5-difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

  • Methodological Answer : The compound is typically synthesized via triflate intermediate formation followed by nucleophilic substitution. For example, triflic anhydride reacts with pyridine derivatives (e.g., 3-(4-methoxyphenyl)-3,4-dihydrotriazolopyridinone) to generate triflates, which undergo substitution with amines or fluorobenzyl derivatives under mild heating (55–90°C) in solvents like dioxane or ethanol . Cycloaddition reactions using pyridynes and azides also yield triazolopyridine scaffolds, though yields may vary (42–57%) depending on substituents .

Q. How is the structural integrity and purity of this compound confirmed in academic research?

  • Methodological Answer : Characterization relies on a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.6–8.5 ppm) and carbon environments, distinguishing substituent effects .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., m/z 350.1 [M+H]+) and isotopic patterns for halogenated derivatives .
  • Elemental analysis : Matches calculated vs. experimental C/H/N percentages to verify purity (>95%) .

Q. What initial biological assays are used to evaluate its bioactivity?

  • Methodological Answer : Early-stage screening includes:

  • Kinase inhibition assays : PIM-1 kinase inhibition is assessed via competitive binding assays using ATP analogs, with IC50_{50} values determined via fluorescence polarization .
  • Antimicrotubule activity : Tubulin polymerization assays quantify inhibition rates, supported by molecular docking to predict binding modes at the colchicine site .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects at µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved kinase inhibition?

  • Methodological Answer : Key SAR insights include:

  • Substituent positioning : Electron-withdrawing groups (e.g., 2,5-difluorophenyl) enhance binding affinity to kinase ATP pockets by stabilizing π-π interactions .
  • Heterocycle replacement : Replacing triazolopyridine with purine or indazole moieties alters steric and electronic profiles, impacting selectivity for targets like c-Met kinase .
  • Side-chain optimization : Alkylamine or piperidine derivatives improve solubility and pharmacokinetics without compromising activity (e.g., compound 8 in achieved 57% yield with retained PIM-1 inhibition) .

Q. What role does computational modeling play in elucidating its mechanism of action?

  • Methodological Answer : Molecular dynamics (MD) and docking studies (e.g., using AutoDock Vina) predict binding poses in targets like tubulin or kinases. For example:

  • Tubulin binding : Triazolopyridine-acrylonitrile derivatives show preferential docking at the β-tubulin interface, with binding energy scores correlating with experimental IC50_{50} values .
  • Free energy perturbation (FEP) : Quantifies substituent effects on binding affinity, guiding rational design of fluorinated analogs .

Q. How can researchers address contradictory data in biological activity across studies?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Compare substituent effects across studies (e.g., electron-donating groups on benzotriazole analogs reduced antimicrotubule activity vs. unsubstituted scaffolds) .
  • Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

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